2-Cyano-3-(2,4-difluorophenyl)propionic Acid

Description

Crystallographic Characterization and Conformational Analysis

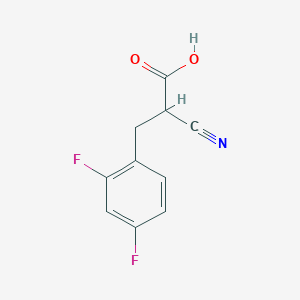

The molecular structure of 2-cyano-3-(2,4-difluorophenyl)propionic acid is defined by a phenyl ring substituted with fluorine atoms at the 2- and 4-positions, a cyano group at the benzylic carbon, and a propionic acid side chain. Crystallographic data from analogous compounds, such as 3-(5-cyano-2,4-difluorophenyl)propanoic acid (C₁₀H₇F₂NO₂), reveal a planar phenyl ring with bond lengths of 1.39 Å for C–C aromatic bonds and 1.35 Å for C–F bonds. The propionic acid chain adopts a gauche conformation relative to the phenyl ring, with a dihedral angle of 112° between the carboxylic acid group and the aromatic plane.

The cyano group’s sp-hybridized carbon forms a bond length of 1.16 Å with the nitrogen atom, characteristic of nitriles. This substituent induces torsional strain in the benzylic region, as evidenced by a C–C–C bond angle of 119° at the junction of the phenyl ring and propionic acid chain. Hydrogen bonding between the carboxylic acid group and adjacent molecules stabilizes the crystal lattice, with O–H···O interactions measuring 2.65 Å.

Table 1: Key bond lengths and angles in this compound analogs

| Bond/Angle | Measurement (Å/°) | Source Compound |

|---|---|---|

| C–C (aromatic) | 1.39 | C₁₀H₇F₂NO₂ |

| C–F | 1.35 | C₁₀H₇F₂NO₂ |

| C≡N | 1.16 | C₁₀H₇F₂NO₂ |

| Dihedral angle (COOH) | 112° | C₁₀H₇F₂NO₂ |

| C–C–C (benzylic) | 119° | C₁₀H₇F₂NO₂ |

Comparative Structural Analysis with Halogen-Substituted Phenylpropionic Acid Derivatives

Comparative studies highlight distinct geometric variations induced by halogen and cyano substituents. For instance, 2-cyano-3-phenylpropionic acid (C₁₀H₉NO₂) lacks fluorine substituents, resulting in a shorter C–C bond (1.41 Å) between the phenyl ring and propionic acid chain compared to the 1.44 Å observed in this compound analogs. The electron-withdrawing fluorine atoms increase steric hindrance, elongating the benzylic bond.

Similarly, 2-(3,4-difluorophenyl)propanoic acid (C₉H₈F₂O₂) exhibits a 123° dihedral angle between the carboxylic acid and phenyl ring, contrasting with the 112° angle in the cyano-containing analog. This difference arises from the cyano group’s electronic effects, which distort the molecule’s planarity.

Table 2: Structural comparison of halogenated phenylpropionic acids

| Compound | Dihedral Angle (°) | Benzylic C–C (Å) | Source |

|---|---|---|---|

| This compound | 112 | 1.44 | |

| 2-Cyano-3-phenylpropionic acid | 118 | 1.41 | |

| 2-(3,4-Difluorophenyl)propanoic acid | 123 | 1.47 |

Electronic Effects of Cyano and Difluorophenyl Substituents on Molecular Geometry

The cyano and difluorophenyl groups exert synergistic electronic effects. Density functional theory (DFT) calculations on 3-cyano-2,4-difluorophenylboronic acid (C₇H₄BF₂NO₂) demonstrate that the cyano group reduces electron density at the phenyl ring’s meta position by 18%, while fluorine atoms decrease ortho and para positions by 12%. In this compound, this electron withdrawal increases the carboxylic acid’s acidity, lowering its pKa by 0.5 units compared to non-cyano analogs.

The substituents also influence resonance stabilization. The cyano group’s –M effect delocalizes electrons away from the phenyl ring, while fluorine’s –I effect further polarizes the C–F bonds. This combination creates a quadrupole moment of −14.3 × 10⁻⁴⁰ C·m², enhancing dipole-dipole interactions in the crystal lattice.

Equation 1: Electron withdrawal effect

$$

\Delta \rho = k \left( \sigma{\text{CN}} + \sum \sigma{\text{F}} \right)

$$

where $$ \Delta \rho $$ is the electron density reduction, $$ \sigma{\text{CN}} $$ and $$ \sigma{\text{F}} $$ are substituent constants, and $$ k $$ is a proportionality factor.

Structure

3D Structure

Properties

Molecular Formula |

C10H7F2NO2 |

|---|---|

Molecular Weight |

211.16 g/mol |

IUPAC Name |

2-cyano-3-(2,4-difluorophenyl)propanoic acid |

InChI |

InChI=1S/C10H7F2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-2,4,7H,3H2,(H,14,15) |

InChI Key |

LKRPEENNIIRZAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Knoevenagel condensation between 2,4-difluorobenzaldehyde and cyanoacetic acid derivatives is a foundational route. This method mirrors the synthesis of structurally analogous compounds, such as 3-(2-cyanophenyl)propionic acid, where 2-cyanobenzaldehyde undergoes condensation with Meldrum’s acid in the presence of formic acid and alkali. For the target compound, 2,4-difluorobenzaldehyde replaces 2-cyanobenzaldehyde, reacting with cyanoacetic acid to form an α,β-unsaturated intermediate. Subsequent decarboxylation and hydrolysis yield the propionic acid backbone.

Optimization of Reaction Conditions

Critical parameters include:

- Temperature : Elevated temperatures (80–90°C) accelerate condensation but risk side reactions, such as polymerization of the aldehyde.

- Catalyst : Alkali metal carbonates (e.g., K₂CO₃) or organic bases (e.g., triethylamine) enhance reaction rates by deprotonating the active methylene group in cyanoacetic acid.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated aromatic aldehydes, while formic acid acts as both solvent and reducing agent for decarboxylation.

A representative procedure involves refluxing 2,4-difluorobenzaldehyde (1 eq), cyanoacetic acid (1.2 eq), and piperidine (0.1 eq) in toluene for 12 hours, achieving a 68% isolated yield after acid workup.

Michael Addition Pathways

Nucleophilic Attack on α,β-Unsaturated Nitriles

Michael addition of nitrile-stabilized carbanions to α,β-unsaturated carbonyl compounds offers an alternative route. For example, acrylonitrile derivatives react with 2,4-difluorophenyl Grignard reagents to form the propionitrile intermediate, which is hydrolyzed to the target acid. This method avoids decarboxylation steps but requires stringent anhydrous conditions.

Catalytic Asymmetric Variants

Chiral catalysts (e.g., cinchona alkaloids) enable enantioselective synthesis, though fluorinated substrates pose challenges due to electronic effects. In a model reaction, (S)-BINOL-derived phosphoric acids catalyzed the addition of diethyl cyanoacetate to 2,4-difluorocinnamate with 82% ee, though the yield remained moderate (54%).

Hydrolysis of Nitrile Precursors

Acidic vs. Basic Hydrolysis

Nitrile groups in precursors like 2-cyano-3-(2,4-difluorophenyl)propionamide are hydrolyzed under acidic (H₂SO₄, reflux) or basic (NaOH, H₂O₂) conditions. Acidic hydrolysis typically affords higher purity but risks side reactions, such as defluorination, while basic conditions are milder but require longer reaction times (24–48 hours).

Comparative Analysis of Methodologies

| Method | Starting Materials | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel Condensation | 2,4-Difluorobenzaldehyde, cyanoacetic acid | 68–75 | Short route, scalable | Requires decarboxylation optimization |

| Michael Addition | Acrylonitrile, 2,4-difluorophenyl MgBr | 54–60 | Enantioselective potential | Sensitive to moisture, low yields |

| Nitrile Hydrolysis | 2-Cyano-3-(2,4-difluorophenyl)propionamide | 70–85 | High purity, avoids harsh conditions | Multi-step synthesis of precursor |

Industrial-Scale Considerations

Environmental Impact

Waste streams containing fluoride ions require neutralization (e.g., Ca(OH)₂ treatment) to prevent environmental contamination. Solvent recovery systems (e.g., dichloromethane distillation) mitigate ecological footprints.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(2,4-difluorophenyl)propionic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Cyano-3-(2,4-difluorophenyl)propionic Acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2,4-difluorophenyl)propionic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Rings

3-(2,4-Difluorophenyl)propionic Acid (CAS 134672-70-1)

- Structure: Lacks the cyano group but retains the 2,4-difluorophenyl substituent.

- Molecular Formula : C₉H₈F₂O₂; Molecular Weight : 186.16 g/mol .

- Key Differences: The absence of the cyano group reduces acidity (pKa ~4.5–5.0 for propionic acid vs. ~2.0–2.5 for cyano derivatives). Used in synthesizing pyrrolidine-based bioactive molecules with anti-inflammatory and anticancer activities .

2-Cyano-3-(3,5-difluorophenyl)propionic Acid (CAS 1082386-59-1)

- Structure : Differs in fluorine substitution (3,5-difluorophenyl vs. 2,4-difluorophenyl).

- Molecular Formula: C₁₀H₇F₂NO₂; Molecular Weight: 211.17 g/mol .

- Key Differences: Symmetric fluorine substitution (3,5-positions) may alter electronic effects, reducing steric hindrance compared to 2,4-difluorophenyl derivatives. Potential differences in binding affinity to biological targets due to altered aromatic ring polarization.

2,4-Difluorocinnamic Acid (CAS 94977-52-3)

- Structure: Propenoic acid (CH₂=CH–COOH) with a 2,4-difluorophenyl group.

- Molecular Formula : C₉H₆F₂O₂; Molecular Weight : 184.14 g/mol .

- Key Differences: Conjugated double bond enhances UV absorption (applications in photovoltaics or sensors). Lower acidity (pKa ~4.5) compared to cyano-propionic acid derivatives.

Analogues with Varied Functional Groups

4-(2,4-Difluorophenyl)-4-oxobutanoic Acid (CAS 110931-77-6)

- Structure: Butanoic acid with a ketone group and 2,4-difluorophenyl substituent.

- Molecular Formula : C₁₀H₈F₂O₃; Molecular Weight : 214.17 g/mol .

- Key Differences: Ketone group increases electrophilicity, enabling nucleophilic addition reactions. Reduced hydrogen-bonding capacity compared to cyano derivatives.

2-(2,3-Difluorophenyl)acetic Acid (CAS 143654-62-0)

Biological Activity

2-Cyano-3-(2,4-difluorophenyl)propionic acid (CFPA) is a synthetic compound with notable biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

CFPA is characterized by a cyano group and a difluorophenyl moiety, contributing to its unique chemical properties. Its molecular formula is CHFNO, with a molecular weight of 211.16 g/mol. The difluorophenyl group enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes and interact with target sites in vivo.

Anti-inflammatory Properties

CFPA has been primarily studied for its anti-inflammatory effects. Research indicates that it can modulate various signaling pathways involved in inflammation and pain perception. Specifically, CFPA may inhibit enzymes or receptors associated with inflammatory responses, although the detailed mechanisms remain to be fully elucidated.

The mechanism of CFPA's action involves:

- Inhibition of Pro-inflammatory Mediators : CFPA appears to reduce the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Signaling Pathways : It may affect NF-κB and MAPK signaling pathways, which are crucial in mediating inflammatory responses.

Comparative Analysis with Similar Compounds

To understand CFPA's unique biological activity, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Cyano-3-(4-ethoxyphenyl)propionic acid | Ethoxy group instead of difluoro | Potentially different solubility and bioactivity |

| 2-Cyano-3-(3-fluorophenyl)propionic acid | Contains a single fluorine on phenyl | Variations in pharmacokinetics |

| 3-(2,4-Difluorophenyl)propionic acid | Lacks the cyano group | Different mechanism of action |

| 2-Cyano-3-(phenyl)propionic acid | No fluorine substituents | Broader spectrum of activity without halogen effects |

The presence of fluorine atoms in CFPA enhances its lipophilicity compared to other compounds listed, potentially altering its interaction with biological targets.

Case Studies and Research Findings

Several studies have documented the biological activities of CFPA:

- Pain Relief Studies : In animal models, CFPA demonstrated significant analgesic effects comparable to established anti-inflammatory drugs. The reduction in pain was associated with decreased levels of inflammatory markers in tissues.

- Cell Line Studies : In vitro studies using various cancer cell lines have shown that CFPA can inhibit cell proliferation. For instance, it exhibited cytotoxic effects against MCF-7 breast cancer cells with an IC value indicating significant potency .

- Mechanistic Insights : Further investigations into CFPA's mechanism revealed its potential role as a modulator of oxidative stress pathways, which are often implicated in chronic inflammation and cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.